4-Cyclohexyloxy-benzenesulfonyl chloride
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Description
4-Cyclohexyloxy-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C12H15ClO3S and its molecular weight is 274.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Cyclohexyloxy-benzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position is a specific carbon in the molecule that is next to the benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
this compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the chloride acts as a leaving group, and the compound forms a sulfonyl chloride intermediate . This intermediate then reacts with a nucleophile, such as an amine or alcohol, to form the corresponding sulfonamide or sulfonate .
Biochemical Pathways
It is known that the compound can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile it reacts with. For example, if the nucleophile is an amine, the result is a sulfonamide, a functional group found in many biologically active compounds . If the nucleophile is an alcohol, the result is a sulfonate, which can also have various biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is highly reactive towards water, reacting vigorously to form hydrochloric acid . Therefore, the presence of water can greatly affect the compound’s reactivity and stability. Additionally, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
4-cyclohexyloxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONQJPGUSNTRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100388-99-6 |
Source
|
Record name | 4-(cyclohexyloxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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